molecular formula C13H13N5O B3080065 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile CAS No. 1081136-96-0

5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile

Cat. No.: B3080065
CAS No.: 1081136-96-0
M. Wt: 255.28 g/mol
InChI Key: QRDWLUYLFHKIBG-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile is a synthetic organic compound that features a piperazine ring, a pyridine ring, and an oxazole ring with a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperazine ring: This step might involve nucleophilic substitution or addition reactions.

    Attachment of the pyridine ring: This could be done via coupling reactions such as Suzuki or Heck coupling.

    Introduction of the nitrile group: This can be achieved through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine or pyridine rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amines.

Scientific Research Applications

5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a lead compound for drug development, particularly for targeting neurological or psychiatric disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor antagonist, it might bind to the receptor and block its activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels. The pathways involved would depend on the specific biological context, such as signal transduction pathways in neurons.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperazin-1-yl)-2-(pyridin-2-yl)oxazole-4-carbonitrile
  • 5-(Piperazin-1-yl)-2-(pyridin-4-yl)oxazole-4-carbonitrile
  • 5-(Morpholin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-piperazin-1-yl-2-pyridin-3-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c14-8-11-13(18-6-4-15-5-7-18)19-12(17-11)10-2-1-3-16-9-10/h1-3,9,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDWLUYLFHKIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(N=C(O2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile
Reactant of Route 2
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile
Reactant of Route 3
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile
Reactant of Route 4
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile
Reactant of Route 5
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile
Reactant of Route 6
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile

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